molecular formula C26H23N3O5 B10821377 4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide

4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide

Cat. No.: B10821377
M. Wt: 457.5 g/mol
InChI Key: WVGDUQVQWLHVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide is a complex organic compound that features a chromen-4-one moiety, an acetamido group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Dimethylamino Group: The dimethylamino group is typically introduced via a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-4-one moiety can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide involves its interaction with specific molecular targets. The chromen-4-one moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetamido and dimethylamino groups can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide: shares structural similarities with other chromen-4-one derivatives and acetamido compounds.

    Chromen-4-one Derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

    Acetamido Compounds: Compounds with acetamido groups can have comparable pharmacological properties.

Uniqueness

The unique combination of the chromen-4-one moiety, acetamido group, and dimethylamino group in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(dimethylamino)-N-[3-[[2-(4-oxochromen-7-yl)oxyacetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-29(2)20-8-6-17(7-9-20)26(32)28-19-5-3-4-18(14-19)27-25(31)16-34-21-10-11-22-23(30)12-13-33-24(22)15-21/h3-15H,16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGDUQVQWLHVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC4=C(C=C3)C(=O)C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.